molecular formula C24H26N2O3S B11341438 1-[(3-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11341438
M. Wt: 422.5 g/mol
InChI Key: KFGBKUZLUIZDAV-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a naphthyl group and a methanesulfonyl group attached to a methylphenyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthyl group, and the attachment of the methanesulfonyl group. One common synthetic route involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Attachment of Methanesulfonyl Group: The methanesulfonyl group can be attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Lacks the naphthyl group, making it less complex.

    4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES: Contains a pyrimidine ring instead of a naphthyl group.

Uniqueness

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, a naphthyl group, and a methanesulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C24H26N2O3S/c1-18-6-4-7-19(16-18)17-30(28,29)26-14-12-21(13-15-26)24(27)25-23-11-5-9-20-8-2-3-10-22(20)23/h2-11,16,21H,12-15,17H2,1H3,(H,25,27)

InChI Key

KFGBKUZLUIZDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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